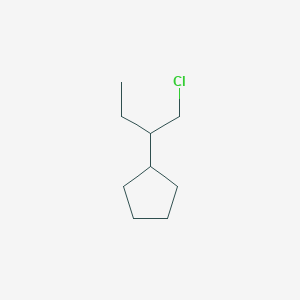
(1-Chlorobutan-2-yl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chlorobutan-2-yl)cyclopentane is an organic compound with the molecular formula C9H17Cl. It is a cycloalkane derivative where a butyl group is substituted with a chlorine atom at the second position. This compound is primarily used for research purposes and has various applications in organic synthesis and chemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorobutan-2-yl)cyclopentane can be achieved through several methods. One common approach involves the reaction of cyclopentane with 1-chlorobutane under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Another method involves the use of cyclopentylmagnesium bromide and 1-chlorobutane in a Grignard reaction, followed by purification steps to isolate the compound .
Industrial Production Methods
Industrial production of this compound may involve continuous processes such as the depolymerization and hydrogenation of dicyclopentadiene. This method ensures a consistent supply of the compound for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Chlorobutan-2-yl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of cyclopentane derivatives with different substituents
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed
Major Products Formed
The major products formed from these reactions include various substituted cyclopentane derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(1-Chlorobutan-2-yl)cyclopentane has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of (1-Chlorobutan-2-yl)cyclopentane involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The cyclopentane ring provides structural stability and influences the compound’s reactivity. The pathways involved include radical chain reactions and electrophilic substitution .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane: A simple cycloalkane with the formula C5H10.
1-Chlorobutane: A linear alkyl halide with the formula C4H9Cl.
Cyclohexane: A cycloalkane with a six-membered ring, formula C6H12 .
Uniqueness
(1-Chlorobutan-2-yl)cyclopentane is unique due to its combination of a cyclopentane ring and a chlorinated butyl group. This structure imparts specific chemical properties, making it valuable for targeted research applications. Its reactivity and stability are distinct from other similar compounds, providing unique opportunities for synthesis and application .
Propriétés
Numéro CAS |
63418-37-1 |
|---|---|
Formule moléculaire |
C9H17Cl |
Poids moléculaire |
160.68 g/mol |
Nom IUPAC |
1-chlorobutan-2-ylcyclopentane |
InChI |
InChI=1S/C9H17Cl/c1-2-8(7-10)9-5-3-4-6-9/h8-9H,2-7H2,1H3 |
Clé InChI |
IORYTABRZJQHIS-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCl)C1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13200904.png)
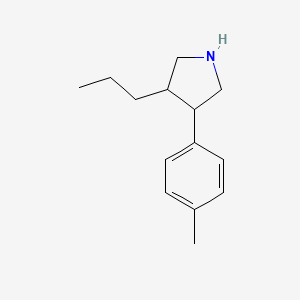
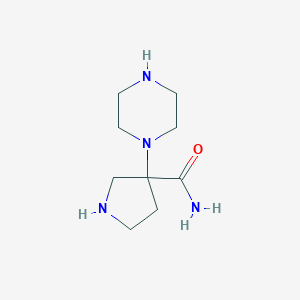
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13200920.png)
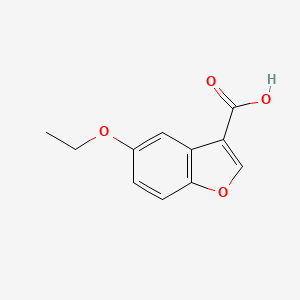
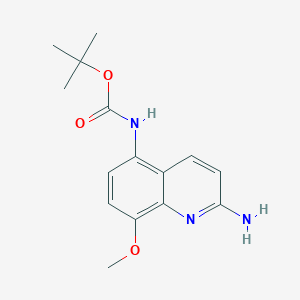
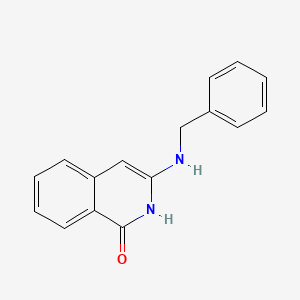
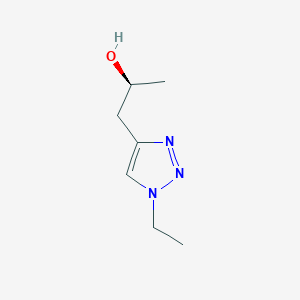

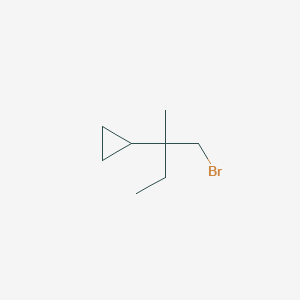
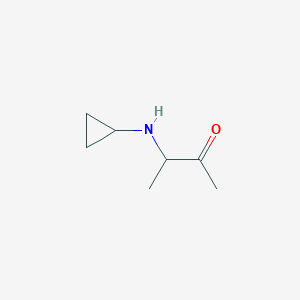
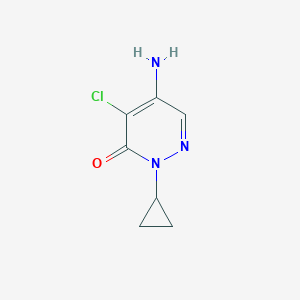
![1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200989.png)
![2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide](/img/structure/B13200992.png)
